![molecular formula C8H6ClNS B2498006 7-Chloro-3-methylthieno[2,3-C]pyridine CAS No. 209287-21-8](/img/structure/B2498006.png)

7-Chloro-3-methylthieno[2,3-C]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-Chloro-3-methylthieno[2,3-c]pyridine derivatives can involve domino reactions that include thioalkylation followed by cyclization processes. For instance, a study by Puvvala et al. (2017) demonstrated a one-pot synthesis approach leading to the formation of 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols and their derivatives through a domino reaction involving thioalkylation at the 3-position of methyl 4-chloropicolinate followed by in situ cyclization (Puvvala et al., 2017).

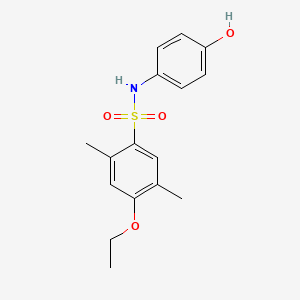

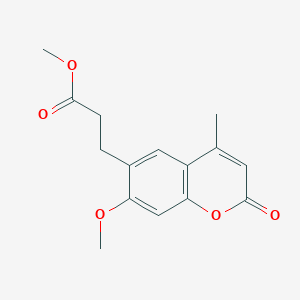

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be characterized using various spectroscopic techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, Moustafa and Girgis (2007) conducted a study on the crystal structure of related compounds, highlighting the utility of X-ray diffraction in elucidating the geometric parameters of heterocyclic compounds (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

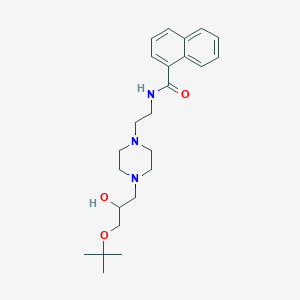

This compound undergoes various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic substitutions, reflecting its rich chemistry. For instance, Fischer and Schneider (1980) explored 1,3-dipolar additions to 7-methylthieno[2,3-c]pyridine derivatives, revealing the compound's reactivity towards different dipolarophiles and the formation of various reaction products (Fischer & Schneider, 1980).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

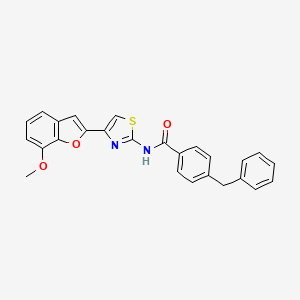

7-Chloro-3-methylthieno[2,3-C]pyridine derivatives are utilized in the synthesis of various chemical compounds. A notable example is the domino reaction that produces 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols, which are further derivatized into aminoaryl, aryloxy, and thioaryloxy derivatives. This process demonstrates the compound's versatility as a building block in chemical synthesis, providing a pathway to a diverse range of chemical entities (Puvvala, Jadhav, Narkhede, Farooq, & Reddy, 2017).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. Specific derivatives, such as 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, are chemically manipulated to create pyrimidinones and triazinones. Some of these synthesized compounds exhibit promising in vitro antimicrobial activities, indicating potential applications in the development of antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

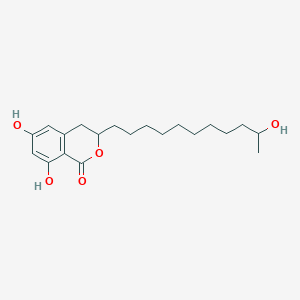

Structural and Catalytic Applications

The compound has also been used in the field of crystallography and catalysis. For instance, derivatives like 4‐(4‐Bromophenyl)‐2,5‐diethoxycarbonyl‐6‐methylthieno[2,3‐b]pyridine are studied for their crystal structures, providing insights into molecular arrangements and interactions, which are critical in materials science and drug design (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003). Additionally, certain complexes involving this compound have shown high catalytic activity for reactions like the Heck reaction, underlining its importance in synthetic organic chemistry (Das, Rao, & Singh, 2009).

Safety and Hazards

The safety data sheet (SDS) for 7-Chloro-3-methylthieno[2,3-C]pyridine suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools . It’s important to use personal protective equipment and ensure adequate ventilation when handling this compound .

Eigenschaften

IUPAC Name |

7-chloro-3-methylthieno[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHSWJPUDDAHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Bromo-2-(propan-2-yloxy)phenyl]-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione](/img/structure/B2497926.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)

![ethyl 4-{[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2497943.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)